molecular formula C9H12BrNS B15259565 4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B15259565
M. Wt: 246.17 g/mol
InChI Key: HVPRPZVLPPIIHO-UHFFFAOYSA-N
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Description

4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a bromomethyl-cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with a bromomethyl-cyclobutyl compound. One common method involves the use of anhydrous potassium carbonate (K₂CO₃) in dry acetone as a base and solvent, respectively, along with tetrabutylammonium iodide (Bu₄N⁺I⁻) as a phase-transfer catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl and thiazole reagents.

Chemical Reactions Analysis

Types of Reactions

4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.

Scientific Research Applications

4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole
  • 4-([1-(Fluoromethyl)cyclobutyl]methyl)-1,3-thiazole
  • 4-([1-(Iodomethyl)cyclobutyl]methyl)-1,3-thiazole

Uniqueness

4-([1-(Bromomethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12BrNS/c10-6-9(2-1-3-9)4-8-5-12-7-11-8/h5,7H,1-4,6H2

InChI Key

HVPRPZVLPPIIHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC=N2)CBr

Origin of Product

United States

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